N-(1H-indol-4-yl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

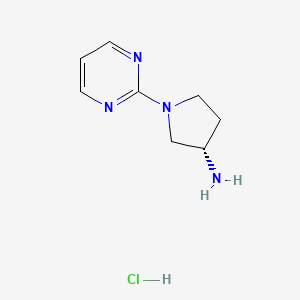

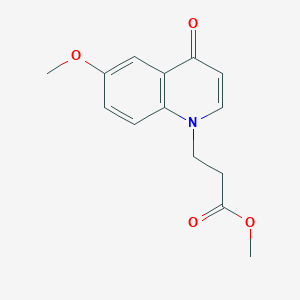

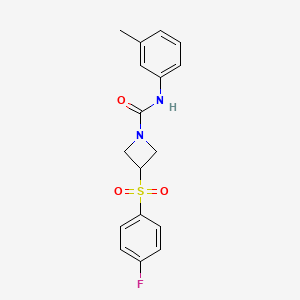

“N-(1H-indol-4-yl)thiourea” is a well-known indole derivative that has been studied for its significant biological activity, which includes anticancer, antimicrobial, and antifungal properties. It has a molecular weight of 191.26 .

Synthesis Analysis

A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular formula of “N-(1H-indol-4-yl)thiourea” is C9H9N3S . The average mass is 191.253 Da and the monoisotopic mass is 191.051712 Da .Chemical Reactions Analysis

“N-(1H-indol-4-yl)thiourea” has been used in the synthesis of various metal complexes, such as Mn(II), Co(II), Ni(II), and Cu(II) complexes . These complexes have been characterized by IR, UV–Visible, 1H NMR, 13C NMR, Mass, Powder XRD analysis .科学的研究の応用

Antimicrobial Activity

(1H-indol-4-yl)thiourea: derivatives have been investigated for their antimicrobial potential. These compounds exhibit inhibitory effects against both Gram-positive cocci and Gram-negative rods . Additionally, some derivatives have demonstrated activity against specific bacterial enzymes, such as S. aureus topoisomerase IV and DNA gyrase .

Antiviral Properties

Researchers have explored the antiviral activity of (1H-indol-4-yl)thiourea derivatives against a wide range of DNA and RNA viruses. Notably, derivative 8 showed potent activity against HIV-1, including variants with clinically relevant mutations . This suggests its potential as an antiviral agent.

Anti-HIV Activity

As mentioned earlier, (1H-indol-4-yl)thiourea derivatives have demonstrated anti-HIV effects. Specifically, compound 6 exhibited significant inhibition against HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells . These findings highlight its relevance in combating HIV infections.

Biological Diversity

Indole derivatives, including (1H-indol-4-yl)thiourea , possess diverse biological activities. These include anti-inflammatory, antioxidant, anticancer, and antitubercular properties . The indole scaffold continues to inspire researchers in the quest for novel therapeutic agents.

Crystallographic Insights

The molecular structures of some (1H-indol-4-yl)thiourea derivatives have been confirmed through X-ray crystallography. For instance, compounds 8 and 28 underwent structural analysis, providing valuable insights into their three-dimensional arrangements .

Synthetic Drug Development

The indole nucleus serves as a crucial component in synthetic drug molecules. Researchers have explored various modifications of the indole scaffold to develop new and useful derivatives for therapeutic purposes .

作用機序

Target of Action

N-(1H-indol-4-yl)thiourea, also known as (1H-indol-4-yl)thiourea, is a compound that belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets of action.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(1H-indol-4-yl)thiourea may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Safety and Hazards

特性

IUPAC Name |

1H-indol-4-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9(13)12-8-3-1-2-7-6(8)4-5-11-7/h1-5,11H,(H3,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWGIYAKXYJQPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-4-yl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate](/img/structure/B2369344.png)

![N-(3-fluoro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369345.png)

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)